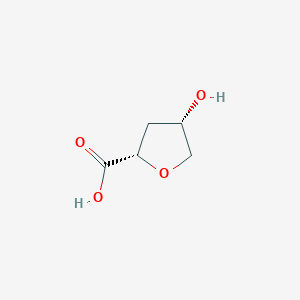![molecular formula C18H22N4 B12843111 2,2'-([2,2'-Bipyridine]-4,4'-diyl)bis(N,N-dimethylethen-1-amine) CAS No. 183594-86-7](/img/structure/B12843111.png)
2,2'-([2,2'-Bipyridine]-4,4'-diyl)bis(N,N-dimethylethen-1-amine)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-([2,2’-Bipyridine]-4,4’-diyl)bis(N,N-dimethylethen-1-amine) is a complex organic compound that features a bipyridine core with dimethylethenamine groups attached. This compound is of significant interest in the field of coordination chemistry due to its ability to act as a ligand, forming stable complexes with various metal ions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-([2,2’-Bipyridine]-4,4’-diyl)bis(N,N-dimethylethen-1-amine) typically involves the reaction of 2,2’-bipyridine with N,N-dimethylethenamine under specific conditions. The process may include:
Nitration and Reduction: Starting with 2,2’-bipyridine, nitration followed by reduction can introduce amino groups.
Alkylation: The amino groups can then be alkylated using dimethyl sulfate or similar reagents to form the dimethylethenamine groups.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale nitration and reduction processes, followed by alkylation under controlled conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-([2,2’-Bipyridine]-4,4’-diyl)bis(N,N-dimethylethen-1-amine) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitutions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced amine forms.
Applications De Recherche Scientifique
2,2’-([2,2’-Bipyridine]-4,4’-diyl)bis(N,N-dimethylethen-1-amine) has several applications in scientific research:
Coordination Chemistry: It is used as a ligand to form complexes with metal ions, which are studied for their catalytic properties.
Material Science: The compound is used in the synthesis of materials with specific electronic and photonic properties.
Biological Studies: It is investigated for its potential interactions with biological molecules and its effects on biological systems.
Medicinal Chemistry: Research is ongoing into its potential therapeutic applications, particularly in drug design and development.
Mécanisme D'action
The mechanism by which 2,2’-([2,2’-Bipyridine]-4,4’-diyl)bis(N,N-dimethylethen-1-amine) exerts its effects involves its ability to coordinate with metal ions. This coordination can alter the electronic properties of the metal center, influencing various chemical reactions and biological processes. The bipyridine core allows for strong binding to metal ions, while the dimethylethenamine groups can participate in additional interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2’-Bipyridine: A simpler bipyridine compound without the dimethylethenamine groups.
4,4’-Bipyridine: Another bipyridine isomer with different substitution patterns.
Phenanthroline: A related compound with a similar structure but different electronic properties.
Uniqueness
2,2’-([2,2’-Bipyridine]-4,4’-diyl)bis(N,N-dimethylethen-1-amine) is unique due to its specific substitution pattern, which provides distinct electronic and steric properties. This uniqueness makes it particularly valuable in forming stable metal complexes with specific reactivity and properties.
Propriétés
Numéro CAS |
183594-86-7 |
|---|---|
Formule moléculaire |
C18H22N4 |
Poids moléculaire |
294.4 g/mol |
Nom IUPAC |
(E)-2-[2-[4-[(E)-2-(dimethylamino)ethenyl]pyridin-2-yl]pyridin-4-yl]-N,N-dimethylethenamine |
InChI |
InChI=1S/C18H22N4/c1-21(2)11-7-15-5-9-19-17(13-15)18-14-16(6-10-20-18)8-12-22(3)4/h5-14H,1-4H3/b11-7+,12-8+ |
Clé InChI |
PMOOYDXWOVKBRY-MKICQXMISA-N |
SMILES isomérique |
CN(/C=C/C1=CC(=NC=C1)C2=NC=CC(=C2)/C=C/N(C)C)C |
SMILES canonique |
CN(C)C=CC1=CC(=NC=C1)C2=NC=CC(=C2)C=CN(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


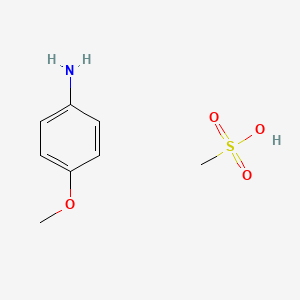
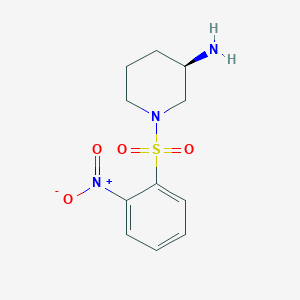

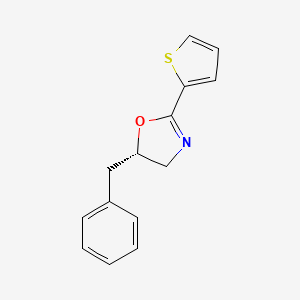


![2-((2,4-Dichlorophenethyl)amino)-2-oxoethyl 9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxylate](/img/structure/B12843060.png)


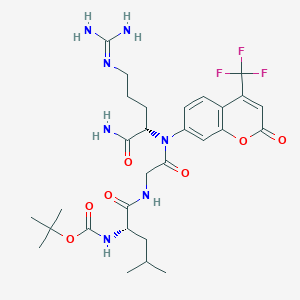
![2-[2-(Methylamino)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetic acid](/img/structure/B12843080.png)
![N-Cyclopropyl-2-[[6-Ethyl-2-(4-Fluorophenyl)-4-Quinazolinyl]Thio]-Acetamide](/img/structure/B12843081.png)
![[(2R,3R,4R,5R)-5-(4-amino-6-bromo-5-cyanopyrrolo[2,3-d]pyrimidin-7-yl)-3,4-dibenzoyloxyoxolan-2-yl]methyl benzoate](/img/structure/B12843096.png)
